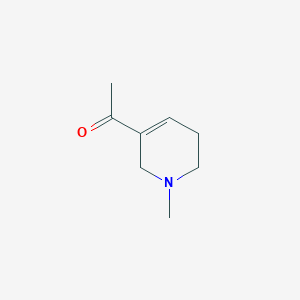








|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8](=[O:10])[CH3:9])[CH2:3]1.[BrH:11]>C(O)C>[BrH:11].[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8](=[O:10])[CH3:9])[CH2:3]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
114.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC(=CCC1)C(C)=O
|
|
Name
|
2-l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred (mechanical stirrer) in an icebath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 25°
|
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred in the icebath for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 2×175 ml portions of ice cold absolute ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo (0.1 mm, 20°, const. weight)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.CN1CC(=CCC1)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |